molecular formula C11H12O4 B8057452 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, ethyl ester

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, ethyl ester

Cat. No. B8057452
M. Wt: 208.21 g/mol
InChI Key: WDKYDMULARNCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, ethyl ester is a natural product found in Cichorium endivia, Cichorium pumilum, and other organisms with data available.

Scientific Research Applications

  • Chemical Properties and Spectroscopy : A study by Todori et al. (1994) examined the X-ray analysis of polymorphs of a related compound, 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoic acid ethyl-ester. This research highlighted the conformational differences in the compound affecting its vibration and Raman spectrum, indicating the potential for detailed spectroscopic analysis of similar compounds (Todori et al., 1994).

  • Cancer Chemoprevention : Curini et al. (2006) discussed a compound biosynthetically related to ferulic acid, which includes a structure similar to 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, ethyl ester. This compound showed potential as a chemopreventive agent for colon and tongue cancers in dietary feeding experiments in rats, indicating its potential application in cancer prevention (Curini et al., 2006).

  • Anticancer Agent Analysis : Sousa et al. (2006) conducted a conformational analysis of ethyl 3-(3,4,5-trihydroxyphenyl)-2-propenoate, a compound closely related to the one , which has shown antiproliferative activity against human adenocarcinoma cells. This research could be relevant for understanding the potential anticancer properties of similar compounds (Sousa et al., 2006).

  • Synthesis and Industrial Applications : Jianquan (2007) explored the synthesis of a related compound, Ethyl-2-(p-ethoxyphenyl) propenoate, which is an intermediate in synthesizing cycloprothrin. This study highlights the industrial and synthetic applications of such compounds (Jianquan, 2007).

  • Anti-inflammatory Activities : A study by Ren et al. (2021) identified new phenolic compounds, including derivatives of this compound, from the tender leaves of Eucommia ulmoides Oliv. These compounds exhibited anti-inflammatory activities, suggesting potential applications in treating inflammation-related conditions (Ren et al., 2021).

  • Antimicrobial and Antioxidant Properties : Merkl et al. (2018) investigated the antimicrobial and antioxidant activities of various phenolic acids alkyl esters, including those related to the compound . They found significant antimicrobial and antioxidant activities, indicating potential uses in these areas (Merkl et al., 2018).

properties

IUPAC Name

ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKYDMULARNCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102-37-4
Record name Ethyl caffeate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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